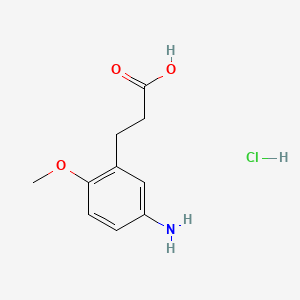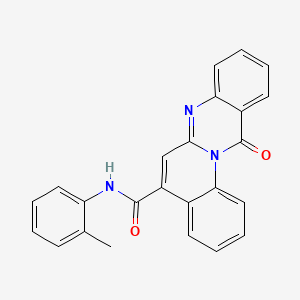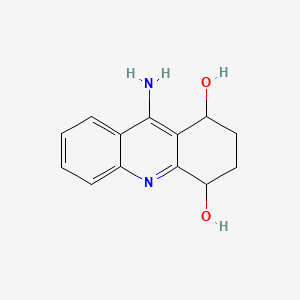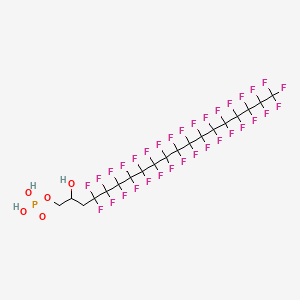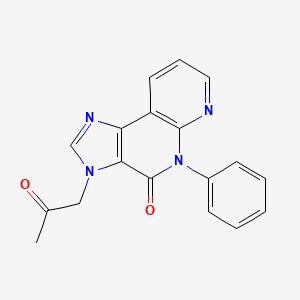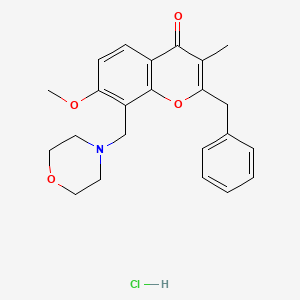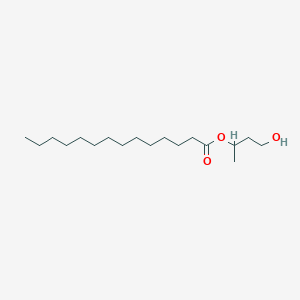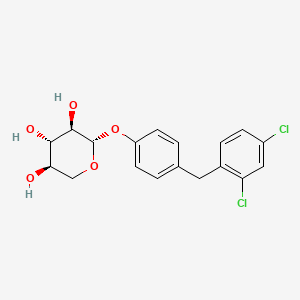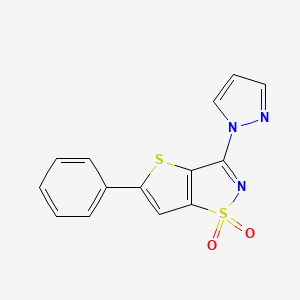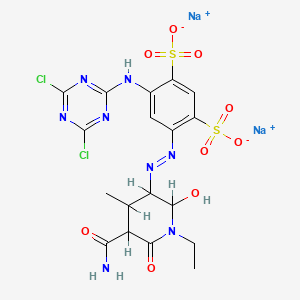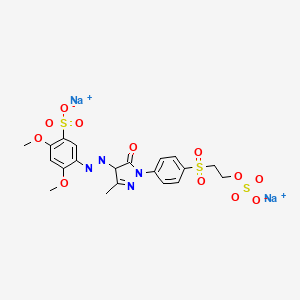
5-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-2,4-dimethoxybenzenesulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 287-725-8, also known as alkanes, C10-13, chloro, is a group of chlorinated paraffins. These compounds are characterized by their carbon chain lengths, which range from 10 to 13 carbon atoms, and the presence of chlorine atoms attached to the carbon chain. Chlorinated paraffins are widely used in various industrial applications due to their flame retardant properties, plasticizing effects, and chemical stability .
準備方法
Synthetic Routes and Reaction Conditions
Chlorinated paraffins are typically synthesized through the chlorination of n-paraffins. The process involves the reaction of n-paraffins with chlorine gas in the presence of ultraviolet light or a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired degree of chlorination. The reaction can be represented as follows:
CnH2n+2+Cl2→CnH2n+2−xClx+HCl
where ( n ) represents the number of carbon atoms in the paraffin, and ( x ) represents the number of chlorine atoms introduced .
Industrial Production Methods
In industrial settings, the production of chlorinated paraffins involves large-scale chlorination reactors. The process begins with the purification of n-paraffins, followed by their chlorination in a continuous or batch process. The degree of chlorination is monitored and controlled to produce chlorinated paraffins with specific properties. The final product is then purified and stabilized to prevent degradation during storage and use .
化学反応の分析
Types of Reactions
Chlorinated paraffins undergo various chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form chlorinated alcohols, aldehydes, and acids.
Reduction: Reduction reactions can remove chlorine atoms, converting chlorinated paraffins back to their parent hydrocarbons.
Substitution: Chlorine atoms in chlorinated paraffins can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used to remove chlorine atoms.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Chlorinated alcohols, aldehydes, and acids.
Reduction: Parent hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
Chlorinated paraffins have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of other chemicals and as solvents in various reactions.
Biology: Studied for their effects on biological systems, including their potential toxicity and environmental impact.
Medicine: Investigated for their potential use in drug delivery systems and as antimicrobial agents.
Industry: Widely used as flame retardants, plasticizers, and lubricants in various industrial applications
作用機序
The mechanism of action of chlorinated paraffins involves their interaction with biological membranes and proteins. Chlorinated paraffins can disrupt cell membranes, leading to cell lysis and death. They can also interact with enzymes and other proteins, inhibiting their activity and leading to various toxic effects. The exact molecular targets and pathways involved in these interactions are still under investigation .
類似化合物との比較
Similar Compounds
Alkanes, C14-17, chloro: Similar to alkanes, C10-13, chloro, but with longer carbon chain lengths.
Alkanes, C18-20, chloro: Even longer carbon chain lengths, leading to different physical and chemical properties.
Polychlorinated biphenyls (PCBs): Structurally different but share some similar properties, such as chemical stability and toxicity
Uniqueness
Chlorinated paraffins, particularly those with carbon chain lengths of 10 to 13, are unique due to their balance of chemical stability, flame retardant properties, and plasticizing effects. This makes them highly versatile and valuable in various industrial applications .
特性
CAS番号 |
85567-13-1 |
|---|---|
分子式 |
C20H20N4Na2O12S3 |
分子量 |
650.6 g/mol |
IUPAC名 |
disodium;2,4-dimethoxy-5-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H22N4O12S3.2Na/c1-12-19(22-21-15-10-18(38(28,29)30)17(35-3)11-16(15)34-2)20(25)24(23-12)13-4-6-14(7-5-13)37(26,27)9-8-36-39(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChIキー |
JWQRGQGNTNAGPH-UHFFFAOYSA-L |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)OC)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


